Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydro-7-benzofuranyl)ethanone

Pharmaceutical Quality Control Impurity Profiling Darifenacin

Procure 1-(2,3-Dihydro-7-benzofuranyl)ethanone (CAS 170730-06-0) as the certified 'Darifenacin Regio Acetyl Impurity' standard. Essential for HPLC method validation, system suitability, and batch release testing of Darifenacin hydrobromide per ICH guidelines. Generic 5-acetyl regioisomers cannot substitute—they fail to co-elute under validated conditions, creating regulatory risk. Also a versatile heterocyclic building block (synthesized in 76% yield from 2,3-dihydrobenzofuran-7-carboxylic acid) and a model compound for structure-property studies (bp 295°C vs 188°C parent; XLogP3 1.6).

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 170730-06-0
Cat. No. B106602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-7-benzofuranyl)ethanone
CAS170730-06-0
Synonyms1-(2,3-Dihydrobenzofuran-7-yl)ethanone
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1OCC2
InChIInChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3
InChIKeyMSFONFAIHVPZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dihydro-7-benzofuranyl)ethanone (CAS: 170730-06-0) – Procurement-Grade Overview as a Darifenacin Impurity Standard and Benzofuran Building Block


1-(2,3-Dihydro-7-benzofuranyl)ethanone (CAS 170730-06-0), also designated 7-acetyl-2,3-dihydrobenzofuran, is a heterocyclic organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol [1]. This compound serves a dual procurement role: it is a certified impurity reference standard specifically identified as the "Darifenacin Regio Acetyl Impurity" for the quality control of the urinary incontinence drug Darifenacin [2], and it is also a versatile heterocyclic building block for pharmaceutical research and organic synthesis, as evidenced by its inclusion in patent literature such as US05700818 .

Procurement Risk Alert: Why Generic Benzofuran Derivatives Cannot Substitute for 1-(2,3-Dihydro-7-benzofuranyl)ethanone


Substituting 1-(2,3-Dihydro-7-benzofuranyl)ethanone with a generic benzofuran derivative, or even a closely related regioisomer like 5-acetyl-2,3-dihydrobenzofuran, introduces significant scientific and regulatory risk. The target compound's specific value lies in its identity as the "Darifenacin Regio Acetyl Impurity," a named and characterized impurity standard essential for analytical method validation and quality control in Darifenacin drug substance production [1]. Generic alternatives lack this certified traceability and may not co-elute or be detected under the same validated HPLC conditions . Furthermore, the 7-acetyl substitution fundamentally alters key physicochemical properties compared to the parent 2,3-dihydrobenzofuran—for instance, raising the predicted boiling point from 188-189 °C to approximately 295.0 °C and modifying the partition coefficient (LogP) . These quantifiable differences impact synthetic reaction design, purification protocols, and impurity profiling, making generic substitution a source of experimental error and non-compliance.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-7-benzofuranyl)ethanone (CAS 170730-06-0) Against Closest Analogs


Certified Impurity Standard Designation vs. Generic Acetylbenzofurans

1-(2,3-Dihydro-7-benzofuranyl)ethanone is uniquely and explicitly designated as the 'Darifenacin Regio Acetyl Impurity' for the API Darifenacin [1]. In contrast, the regioisomer 5-acetyl-2,3-dihydrobenzofuran is not listed as a specified impurity for Darifenacin in authoritative databases or pharmacopoeial monographs. This designation means the target compound is a required reference standard for accurate HPLC impurity profiling, whereas the 5-acetyl isomer would not serve as a valid comparator under the same validated analytical method .

Pharmaceutical Quality Control Impurity Profiling Darifenacin Analytical Method Validation

Vendor-Specified Purity Levels and Analytical Characterization

Multiple reputable vendors, including Sigma-Aldrich and Chemscene, supply this compound with a minimum purity specification of 95%, with options for ≥98% purity available . Importantly, vendors like Bidepharm explicitly provide batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, technical-grade 2,3-dihydrobenzofuran is commonly offered at lower purity (e.g., 98% for GC analysis) without the same level of impurity-specific documentation .

Chemical Procurement Purity Specification Analytical Characterization NMR HPLC

Quantifiable Physicochemical Differentiation from Parent 2,3-Dihydrobenzofuran

The introduction of the 7-acetyl group significantly alters the compound's physicochemical profile compared to the unsubstituted 2,3-dihydrobenzofuran scaffold. The target compound has a predicted boiling point of 295.0±29.0 °C and a density of 1.149±0.06 g/cm³ . In contrast, 2,3-dihydrobenzofuran exhibits a boiling point of 188-189 °C and a density of 1.065 g/mL at 25 °C . Furthermore, the calculated XLogP3 for the target compound is 1.6, while the parent compound has a measured LogP of 2.140, indicating a measurable decrease in lipophilicity due to the acetyl substitution [1].

Physicochemical Properties Boiling Point Lipophilicity Density

Documented Synthetic Utility as a Patent-Cited Building Block

1-(2,3-Dihydro-7-benzofuranyl)ethanone is explicitly cited as a synthetic intermediate in patent US05700818, where it is prepared from 2,3-dihydrobenzofuran-7-carboxylic acid in a 76% yield . This patent citation provides a verified synthetic route, offering a level of procedural validation not typically available for generic benzofuran derivatives. While the 5-acetyl isomer is also used in synthesis, it is typically prepared via different routes (e.g., Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acetyl chloride/AlCl3) and is not the subject of the same patent [1]. This distinction in validated synthetic methodology can influence procurement decisions for researchers seeking reproducible, literature-supported protocols.

Organic Synthesis Heterocyclic Chemistry Building Block Patent Literature

Validated Procurement and Research Applications for 1-(2,3-Dihydro-7-benzofuranyl)ethanone


Pharmaceutical Quality Control: Darifenacin Impurity Profiling

Procure this compound as the certified 'Darifenacin Regio Acetyl Impurity' standard for the development and validation of HPLC methods used in the quality control of Darifenacin hydrobromide drug substance and product [1]. Its use is essential for establishing system suitability, determining relative retention times, and quantifying this specific process-related impurity in batch release testing, ensuring compliance with ICH guidelines and regulatory submissions .

Synthetic Organic Chemistry: Building Block for Patent-Derived Molecules

Utilize 1-(2,3-Dihydro-7-benzofuranyl)ethanone as a key starting material or intermediate in the synthesis of complex molecules, particularly those described in patent literature (e.g., US05700818) . Its well-defined synthesis from 2,3-dihydrobenzofuran-7-carboxylic acid in 76% yield provides a reliable entry point for the construction of 7-substituted benzofuran libraries for medicinal chemistry exploration .

Physicochemical Research: Lipophilicity and Reactivity Studies

Select this compound for comparative studies investigating the impact of acetyl substitution on the physicochemical properties of the benzofuran scaffold. Its quantifiably altered boiling point (295.0±29.0 °C vs. 188-189 °C) and lipophilicity (XLogP3 1.6 vs. LogP 2.140) relative to the parent 2,3-dihydrobenzofuran make it a valuable model compound for understanding structure-property relationships in heterocyclic chemistry .

Analytical Method Development: Chromatography System Suitability

Employ this compound as a system suitability standard in reversed-phase HPLC method development for the separation of regioisomeric acetylbenzofurans. Its distinct retention behavior, driven by its specific lipophilicity and substitution pattern, allows for the optimization and validation of chromatographic methods capable of resolving the 7-acetyl isomer from the 5-acetyl isomer, a critical requirement in pharmaceutical impurity analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-Dihydro-7-benzofuranyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.